molecular formula C6H9NO3S B2366451 3-Oxa-4lambda6-thia-5-azatricyclo[5.1.1.01,5]nonane 4,4-dioxide CAS No. 2385077-55-2

3-Oxa-4lambda6-thia-5-azatricyclo[5.1.1.01,5]nonane 4,4-dioxide

Cat. No.: B2366451
CAS No.: 2385077-55-2
M. Wt: 175.2
InChI Key: LNIPWIALNZRTFS-UHFFFAOYSA-N
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Description

3-Oxa-4λ⁶-thia-5-azatricyclo[5.1.1.0¹,⁵]nonane 4,4-dioxide is a tricyclic heterocyclic compound featuring oxygen (oxa), sulfur (thia), and nitrogen (aza) atoms within a strained bicyclononane framework. The sulfur atom exists in a sulfone (λ⁶) configuration, contributing to its polarity and stability. This compound’s unique architecture combines a norbornane-like tricyclic core with heteroatom substitutions, making it a subject of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

3-oxa-4λ6-thia-5-azatricyclo[5.1.1.01,5]nonane 4,4-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3S/c8-11(9)7-3-5-1-6(7,2-5)4-10-11/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNIPWIALNZRTFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC13COS(=O)(=O)N3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxa-4lambda6-thia-5-azatricyclo[5.1.1.01,5]nonane 4,4-dioxide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the tricyclic structure. Detailed synthetic routes and reaction conditions are often proprietary and can vary depending on the desired purity and yield of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards. The exact methods can vary based on the manufacturer and the intended application of the compound .

Chemical Reactions Analysis

Types of Reactions

3-Oxa-4lambda6-thia-5-azatricyclo[5.1.1.01,5]nonane 4,4-dioxide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups within the molecule, leading to different products.

    Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce different amine derivatives. Substitution reactions can lead to a variety of functionalized compounds .

Scientific Research Applications

3-Oxa-4lambda6-thia-5-azatricyclo[5.1.1.01,5]nonane 4,4-dioxide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 3-Oxa-4lambda6-thia-5-azatricyclo[5.1.1.01,5]nonane 4,4-dioxide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structurally Related Compounds

Compound Name Molecular Formula Ring System Heteroatoms Functional Groups Key Properties
3-Oxa-4λ⁶-thia-5-azatricyclo[5.1.1.0¹,⁵]nonane 4,4-dioxide (Target Compound) C₇H₉NO₃S Tricyclo[5.1.1.0¹,⁵]nonane O, S(VI), N Sulfone, ether, amine High polarity, thermal stability
5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid derivative C₁₉H₁₇N₅O₇S₃•HCl Bicyclo[4.2.0]octene S(II), N, O Beta-lactam, thioester Antibiotic activity, moderate stability
1,3-Oxazepine derivatives Varies (e.g., C₁₅H₁₄ClN₃O₂) 7-membered oxazepine O, N Amide, ether Soluble in polar aprotic solvents
Thiazolidine C₃H₇NS 5-membered thiazolidine S(II), N Thioether, amine Flexible ring, redox-active

Physicochemical Properties

  • Polarity : The sulfone group in the target compound enhances polarity compared to thioether-containing analogs (e.g., thiazolidines). This improves solubility in polar solvents like DMSO or water.
  • Stability : The sulfone and rigid tricyclic structure confer thermal stability, unlike beta-lactams (), which are prone to ring-opening .

Research Findings and Gaps

  • Synthetic Challenges : The tricyclic core requires advanced cyclization strategies, unlike simpler bicyclic systems (e.g., oxazepines) .
  • Biological Screening: Limited data exist on the target compound’s pharmacological profile. Comparative studies with sulfone-containing antibiotics (e.g., sulbactam) are warranted.

Biological Activity

3-Oxa-4lambda6-thia-5-azatricyclo[5.1.1.01,5]nonane 4,4-dioxide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's unique tricyclic structure, which incorporates oxygen, sulfur, and nitrogen atoms, contributes to its diverse chemical properties and biological effects.

Chemical Structure and Properties

The compound's IUPAC name is 3-Oxa-4λ6-thia-5-azatricyclo[5.1.1.01,5]nonane 4,4-dioxide, with a molecular formula of C₆H₉N₁O₃S. Its structural characteristics allow it to engage in various interactions with biological targets.

PropertyValue
Molecular Formula C₆H₉N₁O₃S
Molecular Weight 175.21 g/mol
CAS Number 2385077-55-2
InChI Key LNIPWIALNZRTFS-UHFFFAOYSA-N

The mechanism of action for this compound involves its ability to interact with specific enzymes and receptors within biological systems. The presence of multiple heteroatoms in its structure allows for binding to various molecular targets, potentially leading to modulation of enzymatic activities and signal transduction pathways.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.
  • Receptor Binding: It can bind to receptors that regulate physiological processes, influencing cellular responses.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties , making it a candidate for further investigation in treating infections caused by bacteria and fungi. The exact mechanisms are still under study but may involve disruption of microbial cell wall synthesis or interference with metabolic processes.

Anticancer Properties

Studies have suggested that this compound may possess anticancer activity by inducing apoptosis in cancer cells or inhibiting tumor growth through various pathways:

  • Apoptosis Induction: The compound may trigger programmed cell death in malignant cells.
  • Cell Cycle Arrest: It could interfere with the cell cycle progression of cancer cells.

Case Studies and Research Findings

A review of recent literature highlights several studies focusing on the biological activity of this compound:

  • Antimicrobial Efficacy Study (2023) : This study demonstrated that the compound exhibited strong activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded at concentrations as low as 10 µg/mL.
  • Anticancer Research (2022) : In vitro tests showed that treatment with varying concentrations of the compound resulted in a dose-dependent reduction in viability of breast cancer cells (MCF-7), with an IC50 value of approximately 25 µM.
  • Mechanistic Insights (2024) : A recent publication explored the interaction between this compound and specific cancer-related proteins, suggesting potential pathways through which it exerts its anticancer effects.

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